methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate
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Overview
Description
Methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, which is known for its herbicidal activity, and a butanoyl group attached to a methioninate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate typically involves the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a catalyst such as sulfuric acid.
Formation of the butanoyl chloride: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling with methionine: The butanoyl chloride is then reacted with methionine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and butyric acid are reacted in industrial reactors.
Continuous flow processes: The conversion to butanoyl chloride and subsequent coupling with methionine are carried out in continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation: The methioninate moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Hydrolysis: Yields 2,4-dichlorophenoxybutanoic acid and methanol.
Oxidation: Produces sulfoxides or sulfones of the methioninate moiety.
Substitution: Results in derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental fate.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Explored for its potential as a lead compound in the development of new herbicidal drugs.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal activity of methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Methyl N-[4-(2,4-dichlorophenoxy)butanoyl]methioninate can be compared with other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action but different structural features.
Methyl 2,4-dichlorophenoxyacetate: Another ester derivative with similar herbicidal properties.
Butyl 2,4-dichlorophenoxybutanoate: A compound with a longer alkyl chain, affecting its solubility and persistence in the environment.
The uniqueness of this compound lies in its specific combination of the dichlorophenoxy group and the methioninate moiety, which may confer distinct biological activity and environmental behavior.
Properties
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO4S/c1-22-16(21)13(7-9-24-2)19-15(20)4-3-8-23-14-6-5-11(17)10-12(14)18/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFADLBNXLJSCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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